molecular formula C34H20O8S4 B8118246 4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzoic acid

4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzoic acid

Cat. No.: B8118246
M. Wt: 684.8 g/mol
InChI Key: PXESQPJXDHUUPZ-UHFFFAOYSA-N
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Description

4,4’,4’‘,4’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetrabenzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central bi(1,3-dithiolylidene) core, which is symmetrically substituted with four benzoic acid groups. The presence of multiple sulfur atoms and conjugated systems within its structure contributes to its interesting chemical behavior and potential utility in advanced materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’‘,4’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetrabenzoic acid typically involves the following steps:

    Formation of the Bi(1,3-dithiolylidene) Core: This step involves the reaction of appropriate dithiol precursors under controlled conditions to form the bi(1,3-dithiolylidene) core.

    Substitution with Benzoic Acid Groups: The core structure is then subjected to electrophilic aromatic substitution reactions to introduce the benzoic acid groups at the desired positions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4,4’,4’‘,4’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetrabenzoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the dithiolylidene core can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoic acid groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

4,4’,4’‘,4’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetrabenzoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules and materials.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 4,4’,4’‘,4’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetrabenzoic acid involves its interaction with molecular targets through its conjugated systems and sulfur atoms. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve redox reactions and binding to specific proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’,4’‘,4’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetrabenzonitrile
  • 4,4’,4’‘,4’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetrabenzaldehyde

Uniqueness

4,4’,4’‘,4’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetrabenzoic acid is unique due to its specific substitution pattern with benzoic acid groups, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-[2-[4,5-bis(4-carboxyphenyl)-1,3-dithiol-2-ylidene]-5-(4-carboxyphenyl)-1,3-dithiol-4-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H20O8S4/c35-29(36)21-9-1-17(2-10-21)25-26(18-3-11-22(12-4-18)30(37)38)44-33(43-25)34-45-27(19-5-13-23(14-6-19)31(39)40)28(46-34)20-7-15-24(16-8-20)32(41)42/h1-16H,(H,35,36)(H,37,38)(H,39,40)(H,41,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXESQPJXDHUUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(SC(=C3SC(=C(S3)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O)S2)C6=CC=C(C=C6)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H20O8S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

684.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzoic acid
Reactant of Route 2
4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzoic acid
Reactant of Route 3
4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzoic acid
Reactant of Route 4
4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzoic acid
Reactant of Route 5
Reactant of Route 5
4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzoic acid
Reactant of Route 6
4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzoic acid

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